3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo[4,3-b]pyridazine core and a thiadiazole moiety, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions to form the triazolopyridazine core.
Introduction of the Thiadiazole Moiety: The thiadiazole group is introduced through a reaction with thiosemicarbazide, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit certain kinases.
Biological Studies: It is used in various biological assays to understand its effects on different cell lines and biological pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in various cellular processes, including growth and differentiation . The inhibition of this kinase can lead to the suppression of tumor growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its thermal stability and energetic properties.
6-((6-(1-methyl-1h-pyrazol-4-yl)-1,2,4-triazolo(4,3-b)pyridazin-3-yl)thio)quinoline: Another compound with a similar triazolopyridazine core.
Uniqueness
The uniqueness of 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide lies in its combination of the triazolopyridazine and thiadiazole moieties, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C13H15N7O2S |
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Molecular Weight |
333.37 g/mol |
IUPAC Name |
3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H15N7O2S/c1-8(2)22-12-6-4-10-17-16-9(20(10)19-12)3-5-11(21)15-13-18-14-7-23-13/h4,6-8H,3,5H2,1-2H3,(H,15,18,21) |
InChI Key |
DEISHXPHJRLVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NN2C(=NN=C2CCC(=O)NC3=NN=CS3)C=C1 |
Origin of Product |
United States |
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